The Benz[a]anthracene Parent Scaffold: A Foundation of Chemical and Toxicological Interest
The Benz[a]anthracene Parent Scaffold: A Foundation of Chemical and Toxicological Interest
An In-depth Technical Guide: The Chemical Structure and Synthetic Utility of 10,11-dihydro-9H-benzo[a]anthracen-8-one
Executive Summary: This guide provides a comprehensive technical overview of 10,11-dihydro-9H-benzo[a]anthracen-8-one, a key synthetic intermediate derived from the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. Tailored for researchers, chemists, and drug development professionals, this document elucidates the compound's precise chemical structure, physicochemical properties, and its strategic importance in the synthesis of novel complex aromatic systems. We will deconstruct its nomenclature, present its properties in a clear, tabular format, and outline a robust workflow for its characterization, underscoring the principles of scientific integrity and experimental validation.
To fully appreciate the subject compound, one must first understand its origin: the benz[a]anthracene scaffold. Benz[a]anthracene (also known as tetraphene) is a four-ring polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂.[1][2] As a product of incomplete combustion of organic matter, it is environmentally pervasive and a notable component of tobacco smoke.[1]
From a toxicological standpoint, benz[a]anthracene is of significant interest as it is a known procarcinogen.[2] Its metabolic activation in organisms leads to highly reactive diol epoxides that can form adducts with DNA, inducing mutations. This biological activity is a primary driver for the synthesis and study of its derivatives, including metabolites and synthetic analogues, to probe mechanisms of toxicity and develop potential countermeasures.[3][4] The study of its derivatives is crucial for understanding structure-activity relationships in carcinogenesis.
Definitive Chemical Structure of 10,11-dihydro-9H-benzo[a]anthracen-8-one
The systematic name "10,11-dihydro-9H-benzo[a]anthracen-8-one" precisely describes its molecular architecture, which is derived from the parent benz[a]anthracene structure.
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benzo[a]anthracene : This defines the core four-ring aromatic system.
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10,11-dihydro : This indicates that the double bond between carbon atoms 10 and 11 in the parent anthracene ring system has been reduced to a single bond, with the addition of two hydrogen atoms. This modification introduces a saturated, non-aromatic character to that specific region of the molecule.
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-8-one : This signifies the presence of a ketone group (a carbonyl, C=O) at position 8.
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(9H) : This specifies that position 9 is a saturated carbon bearing a hydrogen atom, which is necessary to accommodate the adjacent ketone and the dihydro modification.
This combination of features transforms the planar, fully aromatic parent PAH into a complex, three-dimensional structure with a saturated, functionalized ring fused to the aromatic core.
Key Chemical Identifiers and Properties
The fundamental properties and identifiers of the compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 5472-20-8 | [5] |
| Molecular Formula | C₁₈H₁₄O | [5] |
| Molecular Weight | 246.3 g/mol | [5] |
| Appearance | Likely a solid (based on parent compound) | |
| Solubility | Dichloromethane (DCM), Dimethyl sulfoxide (DMSO) | [5] |
| Storage Conditions | Store at -20°C for long-term stability | [5] |
Synthetic Utility and Research Applications
The primary documented value of 10,11-dihydro-9H-benzo[a]anthracen-8-one lies in its role as a synthetic intermediate.[5] The presence of the ketone functionality and the adjacent saturated carbons provides a versatile chemical handle for further elaboration.
Causality in Experimental Design: Why would a researcher choose to use this specific intermediate?
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Access to Novel Topologies: The non-aromatic, functionalized ring allows for chemical transformations not possible on the parent PAH. This enables the synthesis of novel polycyclic isomers, potentially with unique photophysical, electronic, or biological properties.[5]
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Stereochemical Complexity: The saturated carbons at positions 9, 10, and 11 introduce chiral centers. This allows for the development of stereoselective reactions to produce enantiomerically pure final products, which is critical in drug development and materials science.
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Probing Biological Systems: By modifying the benz[a]anthracene core, researchers can create molecular probes to study the active sites of metabolic enzymes like cytochrome P450 or to investigate DNA-PAH interactions without the compound undergoing the typical metabolic activation pathways.
Protocol: A Self-Validating Workflow for Intermediate Characterization
The confirmation of the structure and purity of a synthetic intermediate like 10,11-dihydro-9H-benzo[a]anthracen-8-one is paramount before its use in subsequent, often costly, synthetic steps. The following details a trustworthy, multi-pronged characterization workflow.
Experimental Workflow Diagram
Caption: A logical workflow for the purification and validation of a synthetic intermediate.
Step-by-Step Characterization Protocol
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Purification via Flash Column Chromatography:
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Rationale: To isolate the target compound from unreacted starting materials, byproducts, and catalysts.
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Method:
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Adsorb the crude reaction mixture onto a small amount of silica gel.
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Load onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
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Elute the column with a gradually increasing gradient of a more polar solvent (e.g., ethyl acetate in hexane).
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Collect fractions and analyze by thin-layer chromatography (TLC) to identify and pool those containing the pure product.
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Remove solvent in vacuo to yield the purified compound.
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Structural Verification via NMR Spectroscopy:
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Rationale: To confirm the covalent framework of the molecule. This is the most definitive method for structural elucidation.
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Method:
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Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals for aromatic protons and a set of characteristic signals in the aliphatic region (typically 2-4 ppm) corresponding to the protons on the dihydro portion of the molecule.
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Acquire a ¹³C NMR spectrum. This will confirm the presence of the ketone carbonyl (typically >190 ppm), aromatic carbons (120-150 ppm), and the saturated sp³-hybridized carbons.
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Molecular Weight Confirmation via Mass Spectrometry (MS):
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Rationale: To verify the molecular formula by determining the exact mass.
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Method:
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Prepare a dilute solution of the sample.
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Analyze using High-Resolution Mass Spectrometry (HRMS), often with an ESI or APCI source.
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The observed mass should match the calculated exact mass of C₁₈H₁₄O (246.1045) within a narrow tolerance (e.g., <5 ppm), confirming the elemental composition.
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Purity Assessment via High-Performance Liquid Chromatography (HPLC):
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Rationale: To quantify the purity of the isolated sample, which is critical for stoichiometric calculations in subsequent reactions.
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Method:
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Develop a separation method using a suitable column (e.g., C18 reverse-phase) and mobile phase (e.g., acetonitrile/water gradient).
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Inject a known concentration of the sample and monitor the elution profile with a UV detector set to a wavelength where the compound absorbs.
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A pure sample should exhibit a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%).
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Conclusion
10,11-dihydro-9H-benzo[a]anthracen-8-one is more than just a complex chemical name; it represents a strategically designed molecular tool. By functionalizing the notoriously stable benz[a]anthracene core, it opens a gateway for synthetic chemists to build novel and intricate molecular architectures. Its identity, established through a rigorous and self-validating analytical workflow, ensures its reliable use in advanced research, whether for developing new materials, probing complex biological pathways, or as a foundational piece in drug discovery programs. Understanding its structure is the first step toward unlocking its full synthetic potential.
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Benz(a)anthracene - Wikipedia. Wikipedia.[Link]
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8,9,10,11-Tetrahydro-7,12-dimethylbenz(a)anthracene-8,9-diol-10-11-epoxide, anti. PubChem.[Link]
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10,11-Dihydrobenz[a]anthracen-8(9H)-one" - Khimmed. Khimmed.[Link]
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9,10-Dihydro-9,10(1',2')-benzenoanthracene-1,4-dione - PubChem. PubChem.[Link]
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Dibenz[a,h]anthracene - NIST WebBook. NIST.[Link]
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9,10-anthracenedione, 1,1'-((7-oxo-7h-benz(de)anthracene-3,9-diyl)diimino)bis. PubChemLite.[Link]
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Benz[a]anthracene - Wikipedia (Chinese). Wikipedia.[Link]
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(8S,9R,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol-d9 (Major) | Pharmaffiliates. Pharmaffiliates.[Link]
